Tributylphosphonium tetrafluoroborate

Catalog No.
S1493712
CAS No.
113978-91-9
M.F
C12H28BF4P
M. Wt
290.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylphosphonium tetrafluoroborate

CAS Number

113978-91-9

Product Name

Tributylphosphonium tetrafluoroborate

IUPAC Name

tributylphosphanium;tetrafluoroborate

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1

InChI Key

NCHAZLRRIGGCER-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC

Canonical SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC

Catalyst Ligand in Cross-Coupling Reactions

Tributylphosphonium tetrafluoroborate acts as a ligand in various cross-coupling reactions, which are fundamental tools for constructing complex molecules from simpler building blocks. It plays a crucial role by facilitating the transfer of functional groups between different organic molecules. Some of the prominent cross-coupling reactions where Tributylphosphonium tetrafluoroborate finds use include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between an aryl halide (Ar-X) and an amine (NR2), amide (NR-C=O), or imine (NR=C=NR') .
  • Suzuki-Miyaura coupling: This coupling reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid (Ar-B(OH)2 or R-B(OH)2) and an organic halide (R-X) .
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin reagent (R-SnX3) and an organic halide (R'-X) .
  • Sonogashira coupling: This coupling reaction forms carbon-carbon bonds between a terminal alkyne (RC≡CH) and an aryl or vinyl halide (Ar-X or R'-X) .
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound (RZnX) and an organic halide (R'-X) .
  • Heck coupling: This reaction forms carbon-carbon bonds between an alkene (RCH=CH2) and an aryl or vinyl halide (Ar-X or R'-X) .
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane compound (RSiX3) and an organic halide (R'-X) .

The efficiency and selectivity of these reactions are often enhanced by the presence of Tributylphosphonium tetrafluoroborate, making it a valuable tool for organic chemists.

Other Applications in Scientific Research

Beyond its role as a catalyst ligand, Tributylphosphonium tetrafluoroborate finds applications in various other scientific research areas, including:

  • Ionic liquid precursor: Tributylphosphonium tetrafluoroborate can be used to prepare ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in electrochemistry, catalysis, and separation science .
  • Material science: Tributylphosphonium tetrafluoroborate can be incorporated into various materials, such as polymers and composites, to impart specific properties like flame retardancy or conductivity .
  • Bioconjugation: Tributylphosphonium tetrafluoroborate can be used to attach biomolecules like carbohydrates or peptides to surfaces or other molecules, facilitating studies in areas like drug delivery and biosensing .
  • Origin: Tributylphosphonium tetrafluoroborate is likely synthesized in a laboratory setting, though specific details about its origins are not readily available in scientific literature [].
  • Significance: This compound holds promise for use in catalysis [], ionic liquids, and potentially as a flame retardant. However, more research is required to fully understand its properties and potential applications.

Molecular Structure Analysis

Tributylphosphonium tetrafluoroborate consists of a positively charged tributylphosphonium cation (P(C₄H₉)₃⁺) and a negatively charged tetrafluoroborate anion (BF₄⁻). The key features include:

  • The central phosphorus atom is surrounded by three butyl groups (C₄H₉) attached by single bonds.
  • The positively charged phosphorus interacts with a tetrafluoroborate anion through ionic bonding.

Chemical Reactions Analysis

P(C₄H₉)₃  +  HBF₄  →  P(C₄H₉)₃⁺ BF₄⁻

Physical And Chemical Properties Analysis

  • Solid at room temperature [].
  • Relatively stable compound [].
  • Soluble in organic solvents with low polarity.

The mechanism of action for Tributylphosphonium tetrafluoroborate depends on the specific application.

  • In catalysis, it could act as a ligand for a metal catalyst, influencing reaction rates and selectivity [].
  • In ionic liquids, it might contribute to the formation of a stable ionic liquid with specific properties.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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